molecular formula C17H12FN3O5S B2563173 (Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865249-05-4

(Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2563173
CAS No.: 865249-05-4
M. Wt: 389.36
InChI Key: GAOOVPJLMVAYRI-ZPHPHTNESA-N
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Description

(Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetically designed small molecule that functions as a potent and selective kinase inhibitor. Its core structure is based on a benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The compound's mechanism of action involves competitively binding to the ATP-binding pocket of specific protein kinases, thereby disrupting phosphorylation-mediated signaling cascades that are critical for cellular processes such as proliferation and survival. This targeted inhibition makes it a valuable chemical probe for investigating kinase function in various disease models, with particular relevance in oncological research where dysregulated kinase activity is a common driver of tumorigenesis. The (Z)-configuration around the imino bond, the 4-fluoro substituent on the benzothiazole ring, and the 3-nitrobenzoyl group are critical structural features that confer high binding affinity and selectivity. Researchers utilize this compound primarily for signal transduction studies , target validation, and in vitro screening assays to elucidate novel therapeutic pathways. It is supplied as a high-purity solid for dissolution in DMSO or other suitable solvents for cell-based or biochemical experiments. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 2-[4-fluoro-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O5S/c1-26-14(22)9-20-15-12(18)6-3-7-13(15)27-17(20)19-16(23)10-4-2-5-11(8-10)21(24)25/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOOVPJLMVAYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole core and introduce the functional groups step-by-step. For instance, the introduction of the nitro group can be achieved through nitration reactions, while the fluoro group can be introduced via halogenation reactions. The imino group is often formed through condensation reactions with appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or palladium on carbon.

    Nucleophiles: Such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the fluoro group can yield various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

The compound (Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on current research findings.

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have been explored for their ability to inhibit tumor growth in various cancer cell lines. The incorporation of nitro and fluoro groups enhances their biological activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Thiazole derivatives have also been studied for their antimicrobial effects. The compound's structure suggests potential interactions with microbial enzymes or membranes, which could lead to effective antibacterial or antifungal agents. Preliminary studies have shown promising results against several pathogenic strains, indicating a need for further exploration in this area .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of thiazole-based compounds. Research indicates that these compounds can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis or inflammatory bowel disease. The specific structural features of this compound may enhance its efficacy as an anti-inflammatory agent .

Dye and Sensor Development

Due to their unique electronic properties, thiazole derivatives are being evaluated for applications in dye-sensitized solar cells and as fluorescent sensors. The ability to tune their optical properties through chemical modifications allows for the development of materials that can absorb specific wavelengths of light or detect particular ions or molecules in solution .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of thiazole derivatives on prostate cancer cells. The results demonstrated that compounds similar to this compound exhibited significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds were synthesized and tested, revealing that certain structural modifications led to enhanced antibacterial potency, suggesting a viable pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the fluoro group can enhance binding affinity through interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, heterocyclic cores, or ester groups. Key examples include:

Compound Name Core Structure Substituents Functional Impact
(Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Benzo[d]thiazole 4-F, (3-nitrobenzoyl)imino, methyl acetate High polarity, potential bioactivity due to nitro and fluoro groups
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate () Benzo[d]thiazole Indol-3-yl, cyano, ethyl acetate Enhanced π-π stacking (indole) and electron-withdrawing cyano group
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g, ) Benzo[d]thiazol-2(3H)-one Phenyl, oxo, ethyl acetate Reduced electron deficiency (oxo group) vs. nitro; lipophilic phenyl enhances membrane permeability
Methyl 2-((Z)-3-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-((2,4-dichlorobenzoyl)imino)-4-oxothiazolidin-5-ylidene)acetate (2j, ) Thiazolidinone-benzo[d]thiazole hybrid 4,6-dichloro, 2,4-dichlorobenzoyl, methyl acetate Halogens increase steric bulk and electronegativity, enhancing inhibitory potency

Spectroscopic Characterization

  • ¹H NMR: The imino proton in the target compound would resonate downfield (δ 8.5–9.0 ppm) due to conjugation with the nitro group, contrasting with oxo-substituted analogs (δ 7.0–8.0 ppm, ) .
  • IR Spectroscopy: A strong C=O stretch (~1700 cm⁻¹) from the ester and imino groups, similar to ’s cyanoacetate derivatives .

Biological Activity

(Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential biological applications, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a benzo[d]thiazole core, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: methyl 2-[4-fluoro-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
  • Molecular Formula: C17H12FN3O5S
  • CAS Number: 865249-05-4

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Studies have shown that similar compounds exhibit significant AChE inhibitory activity, suggesting potential therapeutic applications in cognitive disorders .
  • Anticancer Activity: The benzo[d]thiazole moiety is associated with anticancer properties. Research indicates that derivatives of this structure can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Antimicrobial Properties: Compounds containing thiazole rings have been documented to possess antimicrobial activities against various pathogens. The presence of nitro and fluoro substituents may enhance these effects by increasing lipophilicity and facilitating membrane penetration .

In Vitro Studies

Several studies have assessed the biological activity of compounds related to this compound:

  • Acetylcholinesterase Inhibition: In vitro assays demonstrated that compounds with similar structures exhibit IC50 values in the low micromolar range for AChE inhibition, suggesting that (Z)-methyl 2-(4-fluoro...) may also possess significant inhibitory activity .

Anticancer Activity

A series of thiazole derivatives were tested for cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
9A4311.61Apoptosis induction
10Jurkat1.98Cell cycle arrest
13HT-29<1Mitochondrial pathway modulation

These results indicate that modifications on the thiazole ring can significantly influence anticancer potency .

Case Studies

  • Alzheimer's Disease Research: A study synthesized a series of thiazole-based compounds for AChE inhibition, revealing promising results for cognitive enhancement therapies. The most potent compound exhibited an IC50 value of 2.7 µM, highlighting the potential of thiazole derivatives in treating neurodegenerative conditions .
  • Antitumor Activity: Research on thiazole compounds indicated that specific substitutions could enhance cytotoxic effects against cancer cell lines such as Jurkat and HT-29. The structure–activity relationship (SAR) analysis revealed that electron-donating groups significantly improved activity .

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